Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O2/c1-2-19-13(18)10-7-11(14)17-12(16-10)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLTFVJLFMZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC(=CC=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Comparative studies highlight DMF as the optimal solvent for cyclization and halogenation steps due to its high boiling point (153°C) and ability to stabilize ionic intermediates. Substituting DMF with toluene reduces yields by 20–30%, attributed to poorer solubility of iodobenzene derivatives. Temperature control is equally critical: reactions below 100°C result in incomplete cyclization, while temperatures exceeding 120°C promote decomposition.
Table 1: Solvent and Temperature Optimization for Pyrimidine Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 110–115 | 85 | 99 |
| Toluene | 110–115 | 62 | 91 |
| Acetonitrile | 80–90 | 45 | 88 |
Catalytic Bases
Triethylamine (TEA) and lithium carbonate are widely used to deprotonate intermediates and accelerate nucleophilic substitution. TEA concentrations above 2 equivalents per mole of substrate improve yields by neutralizing HCl byproducts. Lithium carbonate, employed at 1.5–2.0 equivalents, enhances chlorination selectivity by suppressing overhalogenation.
Advanced Methodologies
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to reduce reaction times. For instance, cyclocondensation of 2-amino-4,6-dichloropyrimidine with 3-iodoaniline under microwave conditions (150°C, 30 minutes) achieves 82% yield, comparable to conventional heating but 4× faster.
Flow Chemistry Systems
Continuous-flow reactors improve scalability and reproducibility. A two-stage flow system (residence time: 20 minutes per stage) synthesizes the target compound with 89% yield and 98% purity, minimizing side product formation through precise temperature and mixing control.
Analytical Characterization
Spectroscopic Confirmation
Purity and Yield Metrics
HPLC analysis confirms >99% purity for batches synthesized via optimized DMF-based protocols. Yield variability (<5%) is observed across scales, attributed to minor differences in cooling rates during crystallization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the substituents or the pyrimidine ring.
Coupling Reactions: The iodine substituent can participate in coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate has shown promise in cancer treatment by modulating immune responses. Research indicates that compounds of similar structure can act as immune modulators, enhancing the efficacy of existing therapies such as chemotherapy and immunotherapy. For instance, studies have demonstrated that pyrimidine derivatives can inhibit tumor growth by targeting specific receptors involved in cancer progression, such as PGE2 receptors EP2 and EP4 .
Case Study: Melanoma Treatment
A study highlighted the effectiveness of pyrimidine derivatives in treating melanoma by reactivating the immune system within tumors. The research focused on compounds that inhibit PGE2 pathways, which are often overexpressed in various cancers, including melanoma . this compound's structural similarity to these compounds suggests it may also exhibit similar therapeutic effects.
Antimicrobial Properties
Recent investigations have pointed to the antimicrobial potential of this compound. Compounds with halogenated phenyl groups have been reported to possess significant antibacterial and antifungal activities. For example, derivatives exhibiting chlorine and iodine substitutions have shown enhanced potency against resistant bacterial strains .
Data Table: Antimicrobial Activity Comparison
| Compound Name | Activity Against | Reference |
|---|---|---|
| This compound | Moderate | |
| Similar Pyrimidine Derivative A | High | |
| Similar Pyrimidine Derivative B | Low |
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The ability to modify its structure allows for the development of new derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
Synthetic Pathway Overview
- Starting Material : Appropriate pyrimidine precursors.
- Chlorination : Introduction of chlorine at the 6-position.
- Iodination : Substitution at the 2-position with a 3-iodophenyl group.
- Esterification : Formation of the carboxylate ester.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key structural analogs is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The 3-iodophenyl group in the target compound confers a higher molecular weight (~388.59) compared to analogs with smaller substituents (e.g., pyridinyl: 263.68 ). Iodine’s polarizability may enhance intermolecular interactions in crystal packing or binding to biological targets.
- Functionalization: Derivatives with extended aromatic systems (e.g., quinoline in ) exhibit higher molecular weights and complexity, which may impact solubility or synthetic accessibility.
Biological Activity
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a chlorine atom at the 6-position, an iodophenyl group at the 2-position, and a carboxylate ester functional group. This unique structure contributes to its potential biological activity.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit various bacterial strains effectively.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. faecalis | 40 µg/mL |
| Compound B | P. aeruginosa | 50 µg/mL |
| This compound | S. typhi | TBD |
The specific MIC values for this compound are yet to be established but are anticipated to be comparable to those of other effective antibacterial agents .
2. Anticancer Activity
This compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that similar pyrimidine derivatives can target critical molecular pathways involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 7 | Induction of apoptosis |
| HepG2 (liver) | 10 | Inhibition of angiogenesis |
| HCT116 (colon) | 15 | Disruption of cell cycle regulation |
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .
3. Anti-inflammatory Activity
Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. This compound has been investigated for its anti-inflammatory properties.
| Inflammatory Marker | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| IL-6 | 10 | 89 |
| TNF-α | 10 | 78 |
These findings suggest that the compound can significantly reduce pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have focused on the structure–activity relationship (SAR) of pyrimidine derivatives, revealing insights into how modifications affect biological activity. For example:
- Study on Anticancer Activity : A series of pyrimidine derivatives were evaluated against various cancer cell lines, showing that halogen substitutions could enhance potency against specific targets.
- Antibacterial Evaluation : Research demonstrated that certain structural modifications improved the antibacterial efficacy against resistant strains, highlighting the importance of chemical diversity in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Biginelli reaction, using substituted aldehydes, thioureas, and β-keto esters. For example, condensation of 3-iodobenzaldehyde with ethyl acetoacetate and thiourea derivatives in acidic conditions (e.g., HCl or acetic acid) yields pyrimidine scaffolds. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity and yield . Purity is confirmed via HPLC or TLC, with recrystallization in ethanol/water mixtures .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods using SHELXT and refinement with SHELXL (for small molecules). Hydrogen bonding and π-π interactions are visualized using ORTEP-3 for graphical representation. Key parameters include R-factor (<0.05), Z-score validation, and thermal displacement ellipsoid analysis . For example, the monoclinic P2₁/n space group with a = 8.3187 Å and β = 98.721° was reported for a related quinoline ester .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies of halogenated pyrimidines?
- Methodological Answer : Discrepancies in hydrogen bonding (e.g., Cl···H vs. I···H interactions) are analyzed using graph set theory (Etter’s formalism) to classify motifs (e.g., D, R₂²(8)). Computational tools like CrystalExplorer calculate interaction energies, while experimental electron density maps from high-resolution SC-XRD (<0.8 Å) validate weak interactions. For iodine-containing analogs, relativistic DFT (e.g., ORCA ) accounts for heavy atom effects on bond lengths .
Q. What strategies mitigate challenges in pharmacological activity screening, such as false positives in antitubercular assays?
- Methodological Answer : False positives in Microplate Alamar Blue Assays (MABA) against Mtb H37Rv are addressed via orthogonal validation:
- Dose-response curves : Confirm MIC values (e.g., 16 µg/mL) with logarithmic dilution series.
- Target engagement : Use enzymatic assays (e.g., Mtb gyrase supercoiling inhibition at 10 µM) and AutoDock Vina for binding mode validation (ΔG < −8 kcal/mol).
- Cytotoxicity profiling : Counter-screen against HEK-293 cells to exclude non-specific toxicity .
Q. How do steric and electronic effects of the 3-iodophenyl group influence regioselectivity in pyrimidine functionalization?
- Methodological Answer : The bulky iodine substituent directs electrophilic substitution to the para position via steric hindrance, while its electron-withdrawing nature deactivates the ring. Computational modeling (e.g., Gaussian 09 with NBO analysis) quantifies charge distribution. Experimental validation involves synthesizing analogs (e.g., 3-chloro or 3-bromo derivatives) and comparing reaction rates via NMR kinetics .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
